molecular formula C12H16N2O B11894541 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide CAS No. 10147-06-5

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide

Cat. No.: B11894541
CAS No.: 10147-06-5
M. Wt: 204.27 g/mol
InChI Key: MGLLBDOIDQBZEG-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydroquinoline ring system with a methyl group at the 1-position and an acetamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . The acetamide group can be introduced through subsequent reactions involving acylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group at the 4-position differentiates it from other tetrahydroquinoline derivatives, potentially leading to unique interactions with biological targets.

Properties

CAS No.

10147-06-5

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-4-yl)acetamide

InChI

InChI=1S/C12H16N2O/c1-14-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-5,9H,6-8H2,1H3,(H2,13,15)

InChI Key

MGLLBDOIDQBZEG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)CC(=O)N

Origin of Product

United States

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